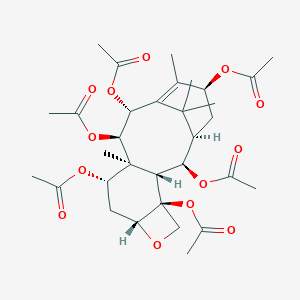
Cerebrosid B
Übersicht
Beschreibung
Cerebrosid B ist eine Art von Glykosphingolipid, einer Klasse von Lipiden, die entscheidende Rollen in zellulären Prozessen spielen. Glykosphingolipide bestehen aus einem Ceramid-Rückgrat, das mit einem oder mehreren Zuckerresten verknüpft ist. This compound besteht speziell aus einem Ceramid-Rückgrat mit einem einzigen Zuckerrest, typischerweise Galactose. Diese Verbindungen sind essentielle Bestandteile von Zellmembranen, insbesondere im Nervensystem, wo sie zur Zellstruktur und Signaltransduktion beitragen .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Cerebrosiden, einschließlich this compound, beinhaltet im Allgemeinen die Glykosylierung von Ceramid mit einem Zucker-Nukleotid. Der Prozess verwendet typischerweise Uridin-5-diphosphat (UDP)-Galactose oder UDP-Glucose als Zuckerdonor. Das Glykosyltransferase-Enzym katalysiert die Übertragung des Zuckermoleküls auf das Ceramid und bildet eine β-glykosidische Bindung . Diese Reaktion findet auf der luminalen Oberfläche des endoplasmatischen Retikulums oder der zytosolischen Seite der frühen Golgi-Membranen statt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cerebrosiden beinhaltet die Extraktion und Reinigung aus natürlichen Quellen wie tierischen Geweben. Der Prozess umfasst die Lipid-Extraktion mit organischen Lösungsmitteln, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Cerebroside . Fortschritte in der Biotechnologie haben auch die Produktion von Cerebrosiden durch mikrobielle Fermentation und enzymatische Synthese ermöglicht, was einen nachhaltigeren und skalierbareren Ansatz bietet .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cerebroside können zu Sulfatiden oxidiert werden, die sulfatierte Derivate von Cerebrosiden sind.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen des Zuckerrests oder des Ceramid-Rückgrats auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Typischerweise werden Oxidationsmittel wie Schwefeltrioxid-Pyridin-Komplex oder Chlorsulfonsäure verwendet.
Hydrolyse: Die enzymatische Hydrolyse wird unter milden Bedingungen mit spezifischen Glykosidasen durchgeführt.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Säuren oder Basen, um die Reaktion zu erleichtern.
Wichtige gebildete Produkte
Oxidation: Produziert Sulfatide, die wichtig für die Stabilität der Myelinscheide in Neuronen sind.
Substitution: Führt zu modifizierten Cerebrosiden mit veränderten biologischen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Spielt eine Rolle bei der Struktur und Funktion von Zellmembranen, insbesondere im Nervensystem.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle in Zellmembranen aus. Es trägt zur Membranstabilität bei und beteiligt sich an Signaltransduktionsprozessen. Der Zuckerrest von this compound interagiert mit spezifischen Rezeptoren und Proteinen und moduliert zelluläre Reaktionen . Im Nervensystem ist this compound an der Bildung und Aufrechterhaltung der Myelinscheide beteiligt, die für die ordnungsgemäße Nervenfunktion unerlässlich ist .
Wissenschaftliche Forschungsanwendungen
Cerebroside B has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Cerebroside B, also known as galactosylceramide, is a type of glycosphingolipid . It is a crucial constituent of cell membranes, especially in the nervous system . The primary targets of Cerebroside B are the cell membranes where it plays a critical role in maintaining cell structure and signal transduction processes .
Mode of Action
Cerebroside B interacts with specific receptors and proteins on the cell membrane, regulating cellular responses to extracellular stimuli . The ceramide segment of Cerebroside B comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule .
Biochemical Pathways
Cerebroside B is involved in various signal transduction pathways, especially those related to cell growth, differentiation, and apoptosis . It is an intermediate in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .
Result of Action
The interaction of Cerebroside B with cell membranes and its involvement in signal transduction pathways contribute to its effects at the molecular and cellular levels. For instance, it has been found that Cerebroside B has antimicrobial and anti-inflammatory properties, substantially eliminating all the negative consequences caused by co-cultivation of keratinocytes with S. aureus or bacterial LPS .
Biochemische Analyse
Biochemical Properties
Cerebroside B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Cerebroside B is fundamental to its biological roles and functions . It is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base, typically sphingosine, forms the backbone of Cerebroside B . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of Cerebroside B . The sugar residue, which is galactose in the case of Cerebroside B, is linked to the sphingoid base via a β-glycosidic bond .
Cellular Effects
Cerebroside B has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Cerebroside B is involved in various cell signaling pathways, impacting several cellular processes . It facilitates cell-cell recognition and adhesion, which is critical for processes such as tissue development and immune response .
Molecular Mechanism
The molecular mechanism of Cerebroside B involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes . This structure provides stability to the molecule and plays a crucial role in its functions .
Metabolic Pathways
Cerebroside B is involved in specific metabolic pathways. Both biosynthesis and catabolism of Cerebroside B occur in specific cellular compartments—biosynthesis in the Golgi apparatus and catabolism in lysosomes . Enzymatic deficiencies in Cerebroside B metabolism can lead to serious genetic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cerebrosides, including Cerebroside B, generally involves the glycosylation of ceramide with a sugar nucleotide. The process typically uses uridine 5-diphosphate (UDP)-galactose or UDP-glucose as the sugar donor. The glycosyltransferase enzyme catalyzes the transfer of the sugar moiety to the ceramide, forming a β-glycosidic bond . This reaction occurs on the lumenal surface of the endoplasmic reticulum or the cytosolic side of the early Golgi membranes .
Industrial Production Methods
Industrial production of cerebrosides involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction using organic solvents, followed by chromatographic techniques to isolate and purify the cerebrosides . Advances in biotechnology have also enabled the production of cerebrosides through microbial fermentation and enzymatic synthesis, providing a more sustainable and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
Cerebroside B undergoes various chemical reactions, including:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar residue or the ceramide backbone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Hydrolysis: Enzymatic hydrolysis is carried out under mild conditions using specific glycosidases.
Substitution: Substitution reactions often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Cerebrosid B ähnelt anderen Glykosphingolipiden wie:
Glucocerebrosid: Enthält Glucose anstelle von Galactose als Zuckerrest.
Sulfatid: Ein sulfatiertes Derivat von Cerebrosiden, wichtig für die Stabilität der Myelinscheide.
Gangliosid: Enthält mehrere Zuckerreste und Sialinsäure, spielt eine Rolle bei der Zellsignalisierung und Neuroentwicklung.
This compound ist einzigartig aufgrund seines spezifischen Zuckerrests und seiner Häufigkeit in Nervengewebe, insbesondere in der Myelinscheide .
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104435 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88642-46-0 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















